![molecular formula C20H15Cl3N4O4S B4629685 4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)
4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Piperazine derivatives are an important class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. They are known for their versatility in chemical reactions, ability to form stable structures, and significant biological activities. The introduction of substituents such as chloro, nitro, and carbonyl groups can significantly alter the chemical and physical properties of these compounds, making them suitable for specific applications.
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step organic reactions, including alkylation, nitration, and carbonylation. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine through alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis illustrates the complexity of synthesizing chloro- and nitro-substituted piperazine compounds (Quan, 2006).
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Research indicates that compounds incorporating piperazine derivatives and substituted phenyl groups exhibit significant antimicrobial and antiviral activities. For instance, a study on urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential of similar structures in developing antiviral and antimicrobial agents (Reddy et al., 2013).
Synthesis and Characterization
The synthesis of compounds containing piperazine and substituted phenyl groups has been widely explored, indicating the versatility and reactivity of these compounds for various chemical transformations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine highlights the methodologies for incorporating chloro and nitro substituents, which are key components of the compound (Quan, 2006).
Potential for Developing Antipsychotic Agents
Compounds structurally related to the query have been evaluated for their potential as antipsychotic agents. Studies on heterocyclic carboxamides and their binding affinity to dopamine and serotonin receptors provide a framework for understanding how similar compounds might be developed and analyzed for their potential therapeutic applications (Norman et al., 1996).
Anticancer Properties
Research into the synthesis and bioactivity of novel benzamides and their metal complexes has revealed that some of these compounds exhibit significant antibacterial activity. This suggests that similar structures, particularly those incorporating benzamides and piperazine derivatives, could be explored for their anticancer properties, given the known relationship between antibacterial activity and potential anticancer activity (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N4O4S/c21-14-4-1-11(9-15(14)22)24-20(29)26-7-5-25(6-8-26)19(28)18-17(23)13-3-2-12(27(30)31)10-16(13)32-18/h1-4,9-10H,5-8H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOIPGLFNQCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)
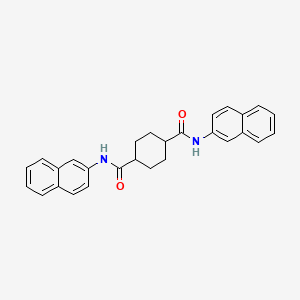
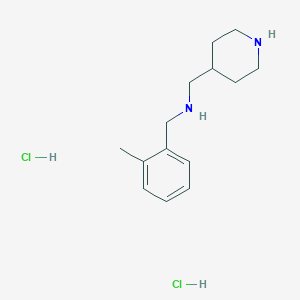
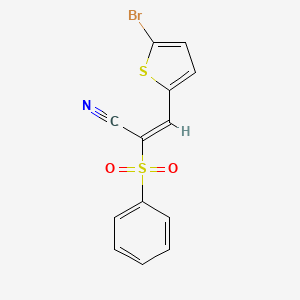
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
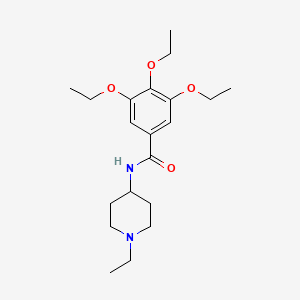

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)
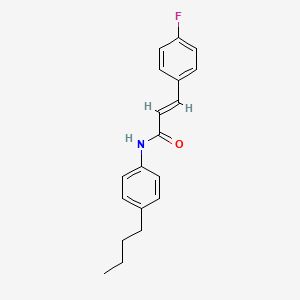
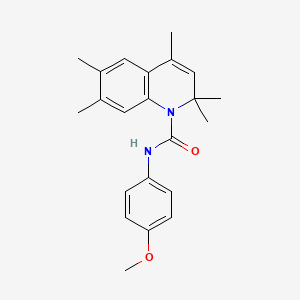
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)